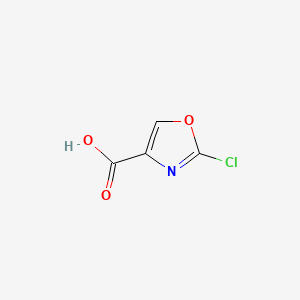

2-Chlorooxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chlorooxazole-4-carboxylic acid is a chemical compound with the CAS Number: 706789-07-3 . It has a molecular weight of 147.52 and its IUPAC name is 2-chloro-1,3-oxazole-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H2ClNO3 . The InChI code for this compound is 1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., may be found in specialized chemical databases .Scientific Research Applications

Synthesis of Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate in the synthesis of variously substituted oxazoles. The methodology involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles (Hodgetts & Kershaw, 2002).

Antibacterial and Antifungal Activities : Certain derivatives of 2-Chlorooxazole-4-carboxylic acid exhibited good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antifungal activities, although they were not active against all tested species (Chavan & Pai, 2007).

Isoxazole and Oxazole Derivatives Synthesis : The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization was reported. This process used Fe(II)-catalyzed isomerization to form isoxazole-4-carboxylic esters and amides. The isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions facilitated the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which then isomerized into isoxazoles or oxazoles under different conditions (Serebryannikova et al., 2019).

C-C Bond Cleavage in 2-Acylimidazoles : Demonstrating a neutral condition process for the C-C bond cleavage of 2-acylimidazoles, this study avoided the need for highly reactive and toxic methylating agents. The scope of the reaction and mechanistic insights were explored (Xin et al., 2020).

Synthesis of 2-Halo-2Н-Azirine-2-Carboxylic Acid Amides and Esters : N,N-Dialkylamides and esters of 2-(chloro/bromo/iodo)-2H-azirine-2-carboxylic acids were synthesized using a catalytic amount of FeSO4·7H2O. This method provided an advantage in avoiding halide exchange products in certain isomerization reactions (Agafonova et al., 2017).

Halogen Bonds in Molecular Salts/Cocrystals : This study explored the occurrence of weak halogen bonds in the presence of strong hydrogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, highlighting the importance of halogen bonds in crystal structures (Oruganti et al., 2017).

Synthesis of Benzotriazole-4-Carboxylic Acid Derivatives : This paper discusses the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs, exploring their reduction and acetylation reactions (Vasin et al., 2013).

Suzuki Coupling of Oxazoles : The Suzuki coupling reaction was utilized for the functionalization of oxazole 2- and 4-positions. This methodology was effective in synthesizing a novel class of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).

Safety and Hazards

The safety information available indicates that 2-Chlorooxazole-4-carboxylic acid has the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s an organic compound with the molecular formula C3H3ClNO3. It’s an important intermediate in organic synthesis and has many applications in the pharmaceutical, agricultural, and food industries.

Mode of Action

It’s known to serve as a versatile intermediate in the synthesis of variously substituted oxazoles. The methodology involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.

Biochemical Pathways

Pharmacokinetics

Its solubility in water and polar organic solvents suggests that it may have good bioavailability.

Result of Action

Action Environment

It’s known to be stable under inert atmosphere and room temperature conditions .

Properties

IUPAC Name |

2-chloro-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZJELJKFJSQGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657745 |

Source

|

| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-07-3 |

Source

|

| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/no-structure.png)

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)